3-(Trifluoromethyl)phenylhydrazine
Overview
Description
3-(Trifluoromethyl)phenylhydrazine is a chemical compound that serves as a key intermediate in the synthesis of various fluorinated heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring which is further connected to a hydrazine moiety. This structure is significant in the field of medicinal chemistry and agrochemistry due to its potential to form compounds with biological activity, such as herbicides and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds containing the 3-(trifluoromethyl)phenyl moiety can be achieved through several synthetic routes. For instance, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, an important intermediate can be synthesized in five steps with a moderate total yield, which is then used to create a series of compounds with herbicidal activities . Another approach involves the reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . Additionally, the reaction of β-CF3-1,3-enyne with hydrazines can yield trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)phenylhydrazine derivatives is crucial for their biological activity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. The presence of this group, along with other substituents, can affect the regioselectivity of reactions, as seen in the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles and their isomers . The molecular structure is also important in the regioselective attack of phenylhydrazine on mesoionic compounds, leading to various trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives .
Chemical Reactions Analysis
3-(Trifluoromethyl)phenylhydrazine and its derivatives undergo a variety of chemical reactions that are influenced by the trifluoromethyl group. For example, the ANRORC rearrangement in tetrahydro-2H-chromenones leads to the synthesis of compounds with a trifluoromethyl-pyrazolyl moiety . The reactivity of 3-trifluoroacetyllactams with hydrazines can result in either annelated trifluoromethylpyrazoles or zwitterionic salts of pyrazoles . These reactions are essential for creating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are beneficial in the development of herbicides, as some compounds exhibit excellent herbicidal activities at very low doses . The presence of the trifluoromethyl group also contributes to the anti-inflammatory activity of certain pyrazolyl benzenesulfonamides, which show minimal or no ulcerogenic effect .
Scientific Research Applications
Role in Hemolytic Anemia Research
3-(Trifluoromethyl)phenylhydrazine, as part of the phenylhydrazine family, has been instrumental in studying hemolytic anemia. Phenylhydrazine is known to induce hemolytic anemia, offering a model for studying the disease's pathophysiology and potential treatments. In research, it has been used to explore the effects of various compounds on hemolytic anemia induced by phenylhydrazine. For example, studies have looked into the protective effects of palm tocotrienol-rich fraction against phenylhydrazine-induced hyperbilirubinemia, highlighting its potential in reducing oxidative stress and inhibiting bilirubin-metabolizing enzymes in the liver (Kamisah et al., 2014).
Understanding Oxidative Stress and Hemolysis
Phenylhydrazine has also been used to understand the generation of H2O2 in erythrocytes, shedding light on the oxidative processes within cells. The findings from studies using phenylhydrazine highlight its role in inducing oxidative stress, which is a key factor in drug-induced hemolysis, particularly in glucose-6-phosphate dehydrogenase-deficient erythrocytes (Cohen & Hochstein, 1965).
Impact on Coagulation and Hemostasis
Research has also delved into the impact of phenylhydrazine on coagulation and hemostasis. It has been shown that phenylhydrazine can induce alterations in coagulation factors and bleeding time, providing insights into the drug's impact on the body's hemostatic balance and the potential risks associated with its use (Naughton et al., 1989).
Exploring Antihypertensive Activities
Beyond its role in hemolytic anemia research, phenylhydrazine derivatives have been explored for their potential in treating hypertension. For instance, the synthesis and evaluation of novel 3-hydrazino-5-phenyl-1,2,4-triazines have provided valuable data on their antihypertensive activities, offering a potential pathway for developing new treatments for high blood pressure (Heilman et al., 1979).
Safety And Hazards
3-(Trifluoromethyl)phenylhydrazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESUCWJKLHXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190274 | |
Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylhydrazine | |
CAS RN |
368-78-5 | |
Record name | [3-(Trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 368-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157345 | |
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Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(trifluoromethyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3-(Trifluoromethyl)phenyl)hydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZGA5B6Z3H | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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